Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel-
Description
This compound is a cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and an allyl (2-propen-1-yl) ester at the carboxylic acid moiety. Its stereochemistry is designated as (1R,2S)-rel-, indicating a racemic mixture of relative configurations. The Boc group enhances stability during synthesis by protecting the amino functionality, while the allyl ester offers distinct reactivity compared to alkyl esters, such as facile deprotection under mild conditions . This structural profile makes it valuable in pharmaceutical intermediates and organic synthesis.
Properties
IUPAC Name |
prop-2-enyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-6-16-10(14)8-7-9(8)13-11(15)17-12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,13,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBJVMOAYVPGM-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel- typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected intermediate. This intermediate is then reacted with propenyl alcohol under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the cyclopropane ring and the ester functional group .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel-":
Chemical Identification
- Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel- This compound, also known as rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, has the PubChem CID 126455461 . Its molecular formula is C12H19NO4, and its molecular weight is 241.28 g/mol .
Related Research and Applications
- Antidepressants A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants . Some derivatives were more active than imipramine and desipramine in animal tests . One compound, 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride, known as midalcipran (INN), was selected for further development and has undergone phase III clinical evaluation .
- Hydrolytic Stability Esters of cyclopropanecarboxylic acid demonstrate increased stability under both acid- and base-catalyzed hydrolytic conditions .
- Building Blocks for Synthesis Cyclopropanecarboxylic acid derivatives can serve as building blocks in chemical synthesis .
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biological pathways, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous cyclopropane derivatives:
Pharmacological and Chemical Properties
- Boc Protection: The Boc group in the target compound prevents unwanted nucleophilic reactions at the amino site, a critical feature in peptide synthesis. In contrast, the free amino group in ’s compound allows for direct conjugation but requires careful handling .
- Ester Reactivity : Allyl esters (target) are cleavable via palladium-catalyzed deprotection, whereas ethyl esters () require harsher hydrolytic conditions. This makes the target compound more versatile in stepwise syntheses .
- Substituent Effects : The difluoromethyl group in ’s compound increases lipophilicity and bioavailability, a trait leveraged in CNS-targeting drugs. The vinyl group in enhances π-orbital interactions, useful in polymer chemistry .
Research Findings and Data
Stability Studies
Biological Activity
Cyclopropanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel- , is a cyclopropane derivative with potential applications in pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and its potential therapeutic applications.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C11H18O2
- CAS Number : 546367
- IUPAC Name : Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester
Biological Activity Overview
Cyclopropanecarboxylic acids and their derivatives have been studied for various biological activities, including:
- Antidepressant Activity : A related class of cyclopropanecarboxylic acid derivatives has shown promising antidepressant effects. For instance, compounds synthesized from 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids demonstrated superior activity compared to traditional antidepressants like imipramine and desipramine in animal models . This suggests that similar structures may exhibit comparable or enhanced biological effects.
- Inhibition of Enzymatic Activity : Research indicates that certain cyclopropane derivatives can inhibit enzymes such as O-acetylserine sulfhydrylase (OASS). Compounds like UPAR415 have shown significant inhibitory activity against OASS isoforms, which are crucial in cysteine biosynthesis. These inhibitors have potential applications as adjuvants in combating antibiotic resistance .
Case Study 1: Antidepressant Evaluation
A study synthesized a series of cyclopropanecarboxylic acid derivatives and evaluated their antidepressant potential through pharmacological tests. The results indicated that several derivatives exhibited higher activity than established antidepressants. Notably, the compound midalcipran was highlighted for its efficacy and low side effect profile during clinical evaluations .
Case Study 2: Enzyme Inhibition
Research on UPAR415 derivatives revealed their capability to inhibit OASS-A and OASS-B isoforms effectively. The compounds were tested for minimal inhibitory concentrations (MICs) against various bacterial strains, demonstrating low cytotoxicity and good activity in the nanomolar range. This positions them as promising candidates for further development in antimicrobial therapies .
Data Table: Biological Activity Summary
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects of cyclopropanecarboxylic acids. According to safety data sheets, the compound may cause skin and eye irritation upon contact. Care should be taken during handling to mitigate exposure risks .
Q & A
Basic: What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The synthesis typically involves:
- Cyclopropanation : Formation of the strained cyclopropane ring using diazo compounds or transition metal catalysts (e.g., Rh(II) or Cu(I)) to control stereoselectivity .
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under inert nitrogen atmospheres to prevent hydrolysis .
- Esterification : Reacting the cyclopropane carboxylic acid with 2-propen-1-ol (allyl alcohol) under Steglich or Mitsunobu conditions to form the allyl ester .
Key Considerations : - Use anhydrous solvents (e.g., THF, DCM) and drying agents (Na₂SO₄) to avoid side reactions .
- Monitor reaction progress via TLC or HPLC to ensure complete Boc protection and ester formation.
Basic: Which spectroscopic techniques are critical for confirming the stereochemistry of the cyclopropane core?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Definitive assignment of absolute configuration using single-crystal diffraction data .
- Polarimetry : Optical rotation measurements validate enantiomeric purity when synthesizing non-racemic mixtures .
Advanced: How does the cyclopropane ring’s strain influence its reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
The ring strain (~27 kcal/mol) increases electrophilicity of the carbonyl group, enhancing reactivity in:
- Transesterification : Allyl ester groups undergo faster substitution with nucleophiles (e.g., amines, alcohols) compared to less strained analogs .
- Boc Deprotection : Acidic conditions (e.g., TFA) cleave the Boc group efficiently due to destabilization of the intermediate carbocation by ring strain .
Experimental Design : - Compare reaction rates with non-cyclopropane analogs using kinetic studies (e.g., UV-Vis monitoring).
- Utilize DFT calculations to model transition states and quantify strain effects .
Advanced: How can contradictions in reported yields for similar cyclopropane derivatives inform synthetic optimization?
Methodological Answer:
Discrepancies often arise from:
- Protection-Deprotection Efficiency : Incomplete Boc protection (due to moisture) reduces final yields; optimize by using excess DCC and molecular sieves .
- Steric Hindrance : Bulky substituents near the cyclopropane core slow reaction kinetics; employ high-pressure or microwave-assisted synthesis to overcome this .
Data Analysis Strategy : - Conduct fractional factorial experiments to identify critical variables (e.g., temperature, catalyst loading).
- Use LC-MS to detect byproducts (e.g., hydrolyzed esters) and adjust reaction conditions accordingly .
Advanced: In enzyme inhibition studies, how does the Boc group affect binding affinity compared to other protecting groups?
Methodological Answer:
The Boc group:
- Modulates Lipophilicity : Increases membrane permeability compared to acetyl or Fmoc groups, enhancing cellular uptake .
- Steric Effects : Its tert-butyl moiety may block interactions with polar active-site residues, reducing binding affinity.
Methodology : - Synthesize analogs with alternative protecting groups (e.g., Cbz, Alloc) and compare IC₅₀ values in enzymatic assays .
- Perform molecular docking simulations to map steric clashes or favorable interactions .
Basic: What are common side reactions during cyclopropane ring formation, and how are they mitigated?
Methodological Answer:
- Ring-Opening : Strain-driven ring cleavage by nucleophiles (e.g., water, alcohols). Mitigate by using anhydrous conditions and aprotic solvents .
- Diastereomer Formation : Poor stereocontrol during cyclopropanation. Use chiral catalysts (e.g., Rh₂(S-PTTL)₄) to enhance enantioselectivity .
Validation : - Monitor reaction by GC-MS for undesired ring-opened products.
- Optimize catalyst loading and reaction time to maximize diastereomeric excess .
Advanced: How does the allyl ester functionality facilitate downstream modifications in prodrug design?
Methodological Answer:
The allyl ester:
- Orthogonal Deprotection : Removable via Pd⁰-catalyzed deallylation under mild conditions, preserving acid-sensitive groups (e.g., Boc) .
- Click Chemistry Compatibility : Allyl groups participate in thiol-ene reactions for bioconjugation .
Application Example : - Synthesize prodrugs by coupling the allyl ester to targeting moieties (e.g., peptides) via Pd-mediated cross-couplings .
Advanced: What computational tools are effective in predicting the compound’s conformational stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model cyclopropane ring distortion under physiological conditions (e.g., solvation effects) .
- DFT Calculations : Calculate strain energy and assess substituent effects on ring stability .
Workflow : - Use software like Gaussian or ORCA for energy minimization.
- Compare computed NMR shifts with experimental data to validate models .
Basic: How is enantiomeric purity assessed and maintained during large-scale synthesis?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and quantify purity .
- Asymmetric Catalysis : Employ chiral ligands (e.g., Box, Pybox) in cyclopropanation to ensure >95% ee .
- Crystallization-Induced Dynamic Resolution : Purify diastereomeric salts to enhance enantiomeric excess .
Advanced: What strategies resolve discrepancies between theoretical and experimental NMR data for cyclopropane derivatives?
Methodological Answer:
- Solvent Correction : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in computational models .
- Conformational Averaging : Use Boltzmann-weighted DFT calculations to simulate dynamic effects in solution .
- Experimental Validation : Acquire variable-temperature NMR to detect conformational exchange broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
